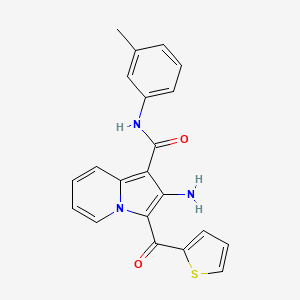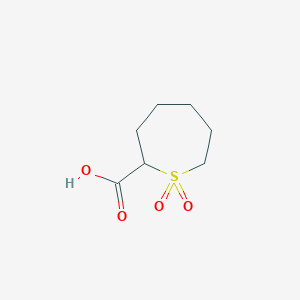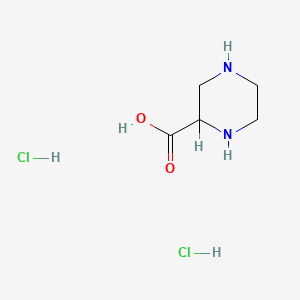![molecular formula C15H16ClN3OS2 B2698553 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide CAS No. 338749-94-3](/img/structure/B2698553.png)
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide” is a complex organic compound that contains several functional groups including a thiazol ring, a thiazinan ring, and an acetamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazol and thiazinan rings, as well as the acetamide group. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiazol ring can participate in nucleophilic substitution reactions, and the acetamide group can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiazol and thiazinan rings could contribute to its stability and the acetamide group could influence its solubility .科学的研究の応用
Crystal Structure Analysis
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide and related compounds have been the subject of crystal structure analysis to understand their molecular configurations and interactions. Studies like that of Saravanan et al. (2016) explore the orientation of chlorophenyl rings in relation to the thiazole ring, with molecules linked via intermolecular interactions, forming chains in a crystal structure (Saravanan et al., 2016). This kind of analysis is critical for understanding how these compounds might interact with biological targets or form solid-state materials.
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to this compound provide insights into the development of new materials and potential therapeutics. Yu et al. (2014) described the synthesis of derivatives via carbodiimide condensation, a method that could be applicable to the synthesis of this compound for various research purposes (Yu et al., 2014).
Photovoltaic Efficiency and Ligand-Protein Interactions
Investigations into the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs, including compounds similar to this compound, reveal their potential in renewable energy technologies and biomedicine. Mary et al. (2020) conducted studies on the photochemical and thermochemical modeling of such compounds, indicating their suitability as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency. Additionally, molecular docking studies demonstrated the binding interactions of these compounds with biological targets, such as Cyclooxygenase 1 (COX1), suggesting potential therapeutic applications (Mary et al., 2020).
Nonlinear Optical Properties
Research on the nonlinear optical properties of crystalline structures related to this compound highlights the potential of these compounds in optical technologies. Castro et al. (2017) analyzed two organic crystals, including derivatives of acetamides, to understand their linear and nonlinear optical behavior, which could be crucial for developing new materials for optical switches, modulators, and photonic devices (Castro et al., 2017).
Antimicrobial Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial properties. Saravanan et al. (2010) synthesized novel thiazoles by incorporating pyrazole moieties, which exhibited significant antibacterial and antifungal activities. This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents (Saravanan et al., 2010).
将来の方向性
作用機序
Target of Action
The primary targets of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide Similar compounds have been studied for their pharmacological activities against various bacterial and fungal species, as well as against certain cancer cell lines .
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity . Molecular docking studies are often carried out to study the binding mode of active compounds with their targets .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown promising antimicrobial activity and have been found to be active against certain cancer cell lines .
特性
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-thiomorpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS2/c16-12-4-2-1-3-11(12)13-10-22-15(17-13)18-14(20)9-19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURNUKUMCPYBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698471.png)
![3-Butyl-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2698472.png)
![2-Ethyl-5-((4-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698474.png)


![N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2698478.png)
![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole](/img/structure/B2698479.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B2698484.png)

![3,4,5-triethoxy-N-[2-[(3,4,5-triethoxybenzoyl)amino]phenyl]benzamide](/img/structure/B2698489.png)
![3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2698491.png)
